molecular formula C8H9BrN2O B1524251 2-Amino-5-bromo-N-methylbenzamide CAS No. 1257996-85-2

2-Amino-5-bromo-N-methylbenzamide

Cat. No.: B1524251
CAS No.: 1257996-85-2
M. Wt: 229.07 g/mol
InChI Key: BCOIOLDALWLHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromo-N-methylbenzamide is an organic compound with the molecular formula C8H8BrNO. It is characterized by the presence of an amino group (-NH2), a bromo group (-Br), and a methyl group (-CH3) attached to a benzamide core. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Direct Substitution: Another method involves the direct substitution of a suitable precursor with bromine and ammonia under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds.

  • Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of 2-amino-N-methylbenzamide.

  • Substitution: The bromo group can be substituted with other functional groups, such as hydroxyl (-OH) or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, such as this compound nitro compound.

  • Reduction Products: 2-amino-N-methylbenzamide.

  • Substitution Products: Hydroxy derivatives, alkylated derivatives, etc.

Scientific Research Applications

2-Amino-5-bromo-N-methylbenzamide is widely used in scientific research due to its versatile chemical properties:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-5-bromo-N-methylbenzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Amino-N-methylbenzamide: Lacks the bromo group.

  • 5-Bromo-N-methylbenzamide: Lacks the amino group.

  • 2-Amino-5-bromo-N-ethylbenzamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 2-Amino-5-bromo-N-methylbenzamide is unique due to the presence of both an amino and a bromo group on the benzamide core, which imparts distinct chemical reactivity and biological activity compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-amino-5-bromo-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOIOLDALWLHAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679535
Record name 2-Amino-5-bromo-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257996-85-2
Record name 2-Amino-5-bromo-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 2-amino-5-bromobenzoate (Compound 106B, 65 g) and CH3NH2.H2O (1000 mL) was stirred at 80° C. overnight in a pressure tube. The mixture was diluted with H2O (1000 mL) and extracted with EtOAc (3×500 mL). The combined organic layers were dried over MgSO4, concentrated to afford the title compound (55 g, yield: 87%) as a gray solid. 1H NMR (CDCl3, 400 MHz): δ=2.93 (d, J=5.2 Hz, 3 H), 5.48 (s, br, 2 H), 6.04 (s, br, 1 H), 6.54 (d, J=8.4 Hz, 1 H), 7.24 (dd, J=2.0, 8.4 Hz, 1 H), 7.38 (d, J=2.0 Hz, 1 H).
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

To a solution of 5-bromoisatoic anhydride (4.84 g, 20.0 mmol) in THF (20 mL) was added 2M MeNH2/THF (15 mL, 30 mmol). The resulting mixture was stirred at rt overnight. The solvent was evaporated under reduced pressure and the crude material was used in next step without further purification. MS (ESI): m/z=229.03/231.06 [M+H]+. HPLC: tR=3.14 min (ZQ3: polar—5 min).
Quantity
4.84 g
Type
reactant
Reaction Step One
Name
MeNH2 THF
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-bromo-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
2-Amino-5-bromo-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
2-Amino-5-bromo-N-methylbenzamide
Reactant of Route 4
Reactant of Route 4
2-Amino-5-bromo-N-methylbenzamide
Reactant of Route 5
Reactant of Route 5
2-Amino-5-bromo-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
2-Amino-5-bromo-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.